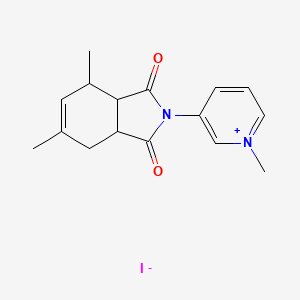![molecular formula C15H19NO2S B5187357 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide, also known as DMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research and medicine. It is a potent agonist of the cannabinoid receptor CB1 and has been found to have a high affinity for this receptor.
Mécanisme D'action
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide binds to the CB1 receptor and activates it, leading to a cascade of biochemical events that result in the physiological effects of the compound. This activation of the CB1 receptor can lead to the release of neurotransmitters such as dopamine and serotonin, which can cause feelings of euphoria and relaxation. It can also lead to changes in gene expression and protein synthesis, which can have long-term effects on the brain and other organs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide are similar to those of other synthetic cannabinoids. These effects can include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and behavior. It can also lead to adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide in lab experiments include its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on this receptor. It is also a synthetic compound, which means that it can be produced in large quantities and is not subject to the variability of natural cannabinoids. However, the limitations of using 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide in lab experiments include the potential for adverse effects and the lack of knowledge about its long-term effects on the body.
Orientations Futures
For research on 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide include studying its effects on other receptors in the body, such as the CB2 receptor and the TRPV1 receptor. It may also be useful for developing new drugs that target the CB1 receptor for the treatment of conditions such as chronic pain, epilepsy, and anxiety disorders. Additionally, more research is needed to understand the long-term effects of 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide on the body and its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide involves the reaction of 3,5-dimethylbenzofuran-2-carboxylic acid with 3-(methylthio)propylamine and isocyanate. This reaction produces the desired product, 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptor CB1. It has been found to be a potent agonist of this receptor, with a binding affinity that is 10 times higher than that of THC, the main psychoactive compound in cannabis. This makes it a useful tool for studying the effects of cannabinoids on the CB1 receptor and for developing new drugs that target this receptor.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(3-methylsulfanylpropyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10-5-6-13-12(9-10)11(2)14(18-13)15(17)16-7-4-8-19-3/h5-6,9H,4,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIRLCLMULGNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)

![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![4-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5187297.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
![methyl {4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B5187304.png)
![N-[2-(benzoylamino)benzoyl]isoleucine](/img/structure/B5187307.png)


![4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)
![5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187325.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187327.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5187337.png)
![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5187343.png)